N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Description
Molecular Formula: C₁₇H₁₆N₂O₃S₂
CAS Number: 942009-14-5
Molecular Weight: 360.5 g/mol
This compound features an acetamide core with two distinct aromatic moieties:
- Benzo[d]thiazol-2-yl group: Attached to a phenyl ring at position 2, contributing to π-π stacking interactions and receptor binding.
- 4-(Ethylsulfonyl)phenyl group: A para-substituted phenyl with an ethylsulfonyl (-SO₂C₂H₅) group, enhancing electron-withdrawing properties and metabolic stability.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-2-30(27,28)17-13-11-16(12-14-17)15-22(26)24-19-8-4-3-7-18(19)23-25-20-9-5-6-10-21(20)29-23/h3-14H,2,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJPFYNEKDQACA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the phenyl group: The benzo[d]thiazole intermediate can be further reacted with a halogenated phenyl compound under conditions that promote nucleophilic substitution.
Introduction of the ethylsulfonyl group: The phenyl group can be sulfonated using ethylsulfonyl chloride in the presence of a base.
Formation of the acetamide linkage: The final step involves the reaction of the substituted benzo[d]thiazole with an acetic anhydride or acetyl chloride to form the acetamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfonyl group.
Reduction: Reduction reactions may target the nitro groups if present or the sulfonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors or photonic materials.
Biology and Medicine
Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Biological Probes: Used in the study of biological pathways and molecular interactions.
Industry
Polymer Chemistry: Utilized in the synthesis of specialty polymers.
Dye and Pigment Industry: Components in the formulation of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially disrupting cellular processes or signaling pathways.
Comparison with Similar Compounds
Acetamide Derivatives with Modified Aromatic Substituents
Key Differences :
- Electron Effects : Ethylsulfonyl (-SO₂C₂H₅) in the target compound enhances solubility and stability compared to propargyloxy (-O-C≡CH) in Compounds 21/22, which may increase reactivity .
- Biological Targets : Trifluoromethyl (-CF₃) in Compound 21 improves blood-brain barrier penetration for Alzheimer’s applications, whereas pyridinyl-thiazole in GSK1570606A targets bacterial kinases .
Piperazine-Linked Acetamide Derivatives
Key Differences :
- Pharmacokinetics : Piperazine derivatives exhibit improved solubility and bioavailability compared to the target compound’s ethylsulfonyl group, which may limit absorption .
- Target Selectivity : Compound 47’s difluorophenyl group enhances gram-positive bacterial targeting, while the target compound’s ethylsulfonyl group may favor kinase inhibition .
Sulfonamide and Thioacetamide Analogs
Key Differences :
- Enzyme Inhibition : Sulfamoyl groups in 2b/2e enable stronger enzyme binding than the target compound’s ethylsulfonyl group .
- Metabolic Stability : Ethylthio (-S-C₂H₅) in the analog () is prone to oxidation, unlike the target’s stable ethylsulfonyl (-SO₂C₂H₅) .
Research Findings and Trends
- Synthetic Flexibility : Modifications at the benzothiazole C-6 position (e.g., -CF₃, -OCH₃) or acetamide phenyl ring (e.g., propargyloxy, piperazine) significantly alter bioactivity .
- Biological Performance : Ethylsulfonyl derivatives (e.g., target compound) are understudied but may offer advantages in kinase inhibition due to sulfonyl group interactions with ATP-binding pockets .
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzothiazole moiety which is often associated with various pharmacological effects, including antimicrobial and anticancer properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzothiazole core from 2-aminobenzenethiol and a suitable aldehyde, followed by coupling with a benzoyl chloride derivative in the presence of a base to form the desired benzamide linkage.
Antimicrobial Properties
Research indicates that compounds containing the benzothiazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound have demonstrated antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| N-(2-benzothiazol-2-yl)phenylacetamide | 15.625 - 125 | Antistaphylococcal |
| N-(benzo[d]thiazol-2-yl)methanimine | 0.09 | Anti-MERS-CoV |
Anticancer Potential
The anticancer properties of benzothiazole derivatives have also been explored. A study highlighted that certain derivatives exhibited cytotoxic effects on various cancer cell lines, leading to apoptosis through mechanisms involving the inhibition of specific signaling pathways .
Table 2: Cytotoxicity Data for Benzothiazole Derivatives
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 10 | MCF-7 |
| Compound B | 5 | HeLa |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis pathways, which is crucial in bacterial growth and survival.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.
- Biofilm Disruption : The compound exhibits moderate-to-good antibiofilm activity against resistant strains such as MRSA .
Case Studies
- Antimicrobial Efficacy Against MRSA : A study conducted on various benzothiazole derivatives demonstrated significant activity against MRSA biofilms, showcasing their potential in treating resistant infections .
- Anticancer Activity in Preclinical Models : In vivo studies indicated that certain derivatives led to tumor regression in mouse models, supporting their further development as anticancer agents .
Q & A
Q. What are the established synthetic routes for N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide?
- Methodological Answer : The compound can be synthesized via multistep reactions involving: (i) N-acylation : Reacting 2-aminobenzothiazole derivatives with chloroacetamide intermediates under reflux conditions (e.g., acetic anhydride as a solvent/catalyst) . (ii) Sulfonylation : Introducing the ethylsulfonyl group at the para-position of phenylacetamide using sulfonyl chlorides in the presence of base catalysts (e.g., NaH or DMAP) . (iii) Optimization : Ultrasonication-assisted coupling reactions reduce reaction times (e.g., 18 hours → 4 hours) and improve yields by enhancing reagent dispersion .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Researchers employ: (i) X-ray crystallography : To confirm molecular conformation, bond lengths, and intermolecular interactions (e.g., hydrogen bonds between acetamide carbonyl and sulfonyl groups) . (ii) Spectroscopy : / NMR for functional group identification, IR for carbonyl (C=O, ~1680 cm) and sulfonyl (S=O, ~1350 cm) stretches, and HRMS for molecular weight verification .
Q. What biological activities have been reported for this compound?
- Methodological Answer : Preliminary studies suggest: (i) Kinase inhibition : Structural analogs (e.g., benzo[d]thiazole derivatives) show IC values <1 µM against Aurora kinases, validated via kinase inhibition assays . (ii) Antimicrobial activity : Disk diffusion assays (e.g., against S. aureus and E. coli) reveal zones of inhibition >10 mm at 100 µg/mL, though potency varies with substituents .
Q. How is purity assessed, and what thresholds are acceptable for research use?
- Methodological Answer : (i) HPLC : Purity ≥95% (C18 column, acetonitrile/water gradient, UV detection at 254 nm). (ii) TLC : Single spot confirmation (silica gel, ethyl acetate/hexane 3:7). Impurities >5% require recrystallization (e.g., methanol/water solvent system) .
Q. Which analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer : (i) LC-MS/MS : MRM transitions (e.g., m/z 450 → 320 for quantification) with a LOD of 0.1 ng/mL. (ii) UV-Vis spectroscopy : Calibration curves (λ = 280 nm, ε = 12,000 Mcm) for in vitro stability studies .
Advanced Research Questions
Q. How do structural modifications impact bioactivity in SAR studies?
- Methodological Answer : (i) Substituent effects : Replacing the ethylsulfonyl group with methylsulfonyl reduces kinase inhibition (IC increases from 0.042 µM to >1 µM) due to steric hindrance . (ii) Heterocyclic variations : Substituting benzo[d]thiazole with benzo[d]oxazole decreases antimicrobial activity (MIC increases from 8 µg/mL to 32 µg/mL) .
Q. How can conflicting bioactivity data between studies be resolved?
- Methodological Answer : (i) Crystallographic analysis : Polymorphism (e.g., differing hydrogen-bond networks) may explain variability in solubility and activity. For example, Form I (P2/c) shows higher bioavailability than Form II (P-1) . (ii) Assay standardization : Use ATP concentration-controlled kinase assays to minimize IC variability (e.g., 10 µM ATP vs. 100 µM ATP) .
Q. What experimental strategies optimize yield in large-scale synthesis?
Q. How does this compound interact with kinase targets at the molecular level?
- Methodological Answer : (i) Docking studies : The benzo[d]thiazole moiety occupies the hydrophobic pocket of Aurora-A kinase (PDB: 4UYN), while the ethylsulfonyl group forms hydrogen bonds with Lys162 . (ii) Enzyme kinetics : Non-competitive inhibition confirmed via Lineweaver-Burk plots (K constant, V decreases) .
Q. What are the computational approaches for predicting metabolic stability?
- Methodological Answer :
(i) In silico tools : SwissADME predicts high microsomal stability (t >60 min) due to low CYP3A4 affinity.
(ii) Metabolite identification : LC-MS/MS identifies primary metabolites (e.g., hydroxylation at C7 of the benzothiazole ring) in hepatocyte incubations .
Q. How do crystallographic data inform formulation strategies?
- Methodological Answer :
(i) Solubility prediction : The compound’s planar structure and π-π stacking (interplanar distance: 3.5 Å) correlate with low aqueous solubility (<0.1 mg/mL).
(ii) Co-crystallization : Co-formers like succinic acid improve solubility (5-fold increase) via hydrogen-bonded cocrystals .
Q. What in vitro models assess potential hepatotoxicity?
- Methodological Answer :
(i) HepG2 assays : Measure ALT/AST release after 48h exposure (IC >50 µM indicates low toxicity).
(ii) CYP inhibition screening : IC >10 µM for CYP3A4/2D6 suggests minimal drug-drug interaction risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
